![molecular formula C16H42FNO3 B108558 Tetrabutylammonium fluoride trihydrate CAS No. 87749-50-6](/img/structure/B108558.png)
Tetrabutylammonium fluoride trihydrate
Overview
Description
Tetrabutylammonium fluoride trihydrate (TBAF) is a quaternary ammonium salt with the chemical formula (CH3(CH2)3)4N+F−. It is commercially available as a white solid trihydrate and as a solution in tetrahydrofuran . This compound is employed as a potent base, finding extensive use in diverse applications, including organic compound synthesis, buffer preparation, and protein purification .
Synthesis Analysis
TBAF trihydrate is produced by the reaction of aqueous hydrogen fluoride with an aqueous solution of tetrabutylammonium bromide over an Amberlite resin . TBAF is typically obtained as a trihydrate (TBAF-3H2O), 1M solution in THF, or 75 wt% solution in H2O .Molecular Structure Analysis
The linear formula of TBAF is [CH3(CH2)3]4NF · 3H2O. The molecular weight is 315.51 . The SMILES string is O.O.O. [F-].CCCC [N+] (CCCC) (CCCC)CCCC .Chemical Reactions Analysis
TBAF is usually consumed in aldol-type condensation, Michael-type, and ring-opening reactions . It is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .Physical And Chemical Properties Analysis
TBAF is a hygroscopic solid. It has a melting point of 62-63 °C (lit.) . It is highly soluble in both protic and aprotic solvents .Scientific Research Applications
Deprotecting Agent in Organic Synthesis
TBAF·3H2O serves as an effective deprotecting agent, especially for silyl ether protecting groups . This application is crucial in the synthesis of complex organic molecules where protecting groups are used to shield functional groups from undesired reactions. TBAF·3H2O selectively removes these protecting groups without affecting other sensitive parts of the molecule.
Phase Transfer Catalyst
As a phase transfer catalyst, TBAF·3H2O facilitates the migration of a reactant from one phase into another where the reaction occurs . This is particularly useful in reactions that involve organic compounds in an aqueous phase reacting with reagents in an organic phase, enhancing the overall reaction efficiency.
Fluoride Source for Nucleophilic Fluorination
TBAF·3H2O is employed as a source of fluoride ions for nucleophilic fluorination reactions . This process is essential for introducing fluorine atoms into organic molecules, which is a common modification in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts.
Base for Aldol and Michael Reactions
In aldol-type condensation and Michael-type reactions, TBAF·3H2O acts as a mild base . These reactions are fundamental in forming carbon-carbon bonds, thereby constructing the carbon framework of many organic compounds, including natural products and pharmaceuticals.
Promoter in Cross-Coupling Reactions
TBAF·3H2O is used as a promoter in cross-coupling reactions . These reactions are pivotal in creating biaryl compounds and are widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Cyclization Agent for Carbocycles and Heterocycles
The compound aids in the cyclization of carbocycles and heterocycles . Cyclization reactions are key steps in the synthesis of various cyclic structures that are part of numerous bioactive molecules.
Conversion of Dibromoalkenes to Alkynes
TBAF·3H2O is utilized in the conversion of 1,1-dibromo-1-alkenes to terminal alkynes via the Corey–Fuchs reaction . Terminal alkynes are valuable intermediates in organic synthesis and can be further modified to produce a wide range of chemical structures.
Hiyama Cross-Coupling Reactions
Lastly, TBAF·3H2O finds application in Hiyama cross-coupling reactions, where it facilitates the coupling of aryl or heteroaryl chlorides with aryltrialkoxysilanes in the presence of a palladium catalyst . This method is used for constructing carbon-carbon bonds between aromatic compounds, which is a common structural motif in many organic molecules.
Mechanism of Action
Target of Action
Tetrabutylammonium fluoride trihydrate (TBAF) primarily targets silyl ether protecting groups in organic compounds . It also targets C-Si bonds , converting them into carbanions . The fluoride ion in TBAF is a strong hydrogen bond acceptor, which makes it an effective source of fluoride ions in organic solvents .
Mode of Action
TBAF interacts with its targets by acting as a source of fluoride ions in organic solvents . As a deprotecting agent, TBAF in DMSO converts O-silylated enolates into carbonyls . When interacting with C-Si bonds, TBAF generates carbanions that can be trapped with electrophiles or undergo protonolysis .
Biochemical Pathways
TBAF is involved in various biochemical pathways. It is used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It also acts as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .
Pharmacokinetics
It’s known that the fluoride ion in tbaf is a strong hydrogen bond acceptor, which affects its solubility in organic solvents . This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of TBAF’s action is the removal of silyl ether protecting groups from organic compounds . This allows for further chemical reactions to take place. Additionally, TBAF’s interaction with C-Si bonds results in the formation of carbanions, which can then be trapped with electrophiles or undergo protonolysis .
Action Environment
The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used. TBAF samples are almost always hydrated, resulting in the formation of bifluoride (HF 2−), hydroxide (OH −), as well as fluoride . The basicity of fluoride increases significantly when transitioning from aqueous to aprotic solvents . Furthermore, the strong hydrogen bonding ability of fluoride with water means that wet TBAF and anhydrous TBAF show dramatic differences in fluoride nucleophilicity .
Safety and Hazards
Future Directions
TBAF is a widely used reagent in organic syntheses. It finds practical utility in the removal of silyl protecting groups . The discovery of its anhydrous form made it possible for more nucleophilic fluorination reactions . It also plays an important role in the synthesis of calix arene−carbazole polymers . Future research might provide a means of accessing new [F(HF)n]− species that might be of theoretical and experimental interest .
properties
IUPAC Name |
tetrabutylazanium;fluoride;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPTXBCIDSFGBF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H42FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471191 | |
Record name | Tetrabutylammonium fluoride trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87749-50-6 | |
Record name | Tetrabutylammonium fluoride trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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